Octahydro-1H-4,7-methanoinden-5-yl methacrylate is a chemical compound characterized by the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. This compound features a methacrylate functional group attached to an octahydro-1H-4,7-methanoindene structure, making it notable for its unique properties and potential applications in various scientific fields. It is primarily used in polymer chemistry, materials science, and biological research due to its reactivity and structural characteristics.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate falls under the category of methacrylate esters, which are widely used in the production of polymers and copolymers. These compounds are essential in material science for creating various plastics and coatings due to their ability to undergo polymerization.
The synthesis of octahydro-1H-4,7-methanoinden-5-yl methacrylate can be achieved through several methods, with one common approach being the reaction of dicyclopentadiene with methacrylic acid in the presence of a catalyst. This reaction typically requires careful control of temperature and pressure to optimize yield .
The molecular structure of octahydro-1H-4,7-methanoinden-5-yl methacrylate can be represented using its canonical SMILES notation: CC(=C)C(=O)OC1CC2CC1C3C2CCC3
. This notation highlights the presence of the methacrylate functional group as well as the complex bicyclic structure inherent to its framework .
Octahydro-1H-4,7-methanoinden-5-yl methacrylate is capable of undergoing various chemical reactions:
The reaction conditions for these transformations vary based on the specific reagents employed:
The mechanism of action for octahydro-1H-4,7-methanoinden-5-yl methacrylate primarily involves its role as a monomer in polymerization processes. During radical polymerization, it interacts with free radicals to form long-chain polymers. The unique structure allows it to fit into specific binding sites within biological systems, potentially influencing enzyme activity or receptor interactions .
Relevant data from chemical databases indicate that this compound exhibits properties conducive to its use in various applications .
Octahydro-1H-4,7-methanoinden-5-yl methacrylate has several applications across scientific disciplines:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1